![molecular formula C10H8BrNO2 B171076 1-Acetyl-5-bromoindolin-3-one CAS No. 106698-07-1](/img/structure/B171076.png)
1-Acetyl-5-bromoindolin-3-one
Overview
Description
1-Acetyl-5-bromoindolin-3-one is a chemical compound with the CAS Number: 106698-07-1. It has a molecular weight of 254.08 and its IUPAC name is 1-acetyl-5-bromo-1,2-dihydro-3H-indol-3-one .
Molecular Structure Analysis
The molecular formula of 1-Acetyl-5-bromoindolin-3-one is C10H8BrNO2 . The InChI code for this compound is 1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3 .Physical And Chemical Properties Analysis
1-Acetyl-5-bromoindolin-3-one is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .Scientific Research Applications
Application in Medicinal and Synthetic Chemistry
1-Acetyl-5-bromoindolin-3-one and its derivatives are crucial in medicinal and synthetic chemistry. Notably, the acetyl bromide promoted metal-free construction of 2,3-dihydroindenes and isoindolines with high synthetic efficiency has been developed. These structures are significant in the field due to their presence in various medicinal compounds (Le‐Ping Liu et al., 2016).
Role in Acetylcholinesterase Studies
Studies have explored the interactions of bromoindoline derivatives with acetylcholinesterase (AcChE), an enzyme critical in neurotransmission. This research provides insights into enzyme activity, inhibition, and the potential for therapeutic applications in conditions like Alzheimer's disease and other neurodegenerative disorders (S. Cohen et al., 1989).
Inhibitors in Medicinal Chemistry
Bromination strategies, like those involving 1-acetyl-5-bromoindolin-3-one, are used to enhance biological activities in medicinal chemistry. Such strategies aid in the design of novel inhibitors for enzymes like acetylcholinesterase, which have significant implications in treating diseases like Alzheimer's (H. Xu et al., 2012).
Application in Cancer Research
Bromodomain-containing proteins, which interact with acetyl lysine residues, are targeted for cancer treatment. Compounds derived from bromoindoline structures, like 1-acetyl-5-bromoindolin-3-one, play a role in this process, offering pathways for developing novel cancer therapies (S. Picaud et al., 2013).
Neurological Research
1-Acetyl-5-bromoindolin-3-one derivatives have been studied for their effects on neurological pathways, such as the dopaminergic system, with implications for treating conditions like Parkinson's disease (J. A. Abin-Carriquiry et al., 2008).
Epigenetic Research
The compound's derivatives are utilized in studying epigenetic mechanisms, particularly in understanding the interactions between bromodomains and acetyl-lysine modifications. This research is crucial in deciphering chromatin structure and gene transcription processes, with broad implications in biology and medicine (P. Filippakopoulos & S. Knapp, 2014).
Safety and Hazards
properties
IUPAC Name |
1-acetyl-5-bromo-2H-indol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJGSNRAQWDDJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)C2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355173 | |
Record name | 1-acetyl-5-bromoindolin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-bromoindolin-3-one | |
CAS RN |
106698-07-1 | |
Record name | 1-acetyl-5-bromoindolin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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